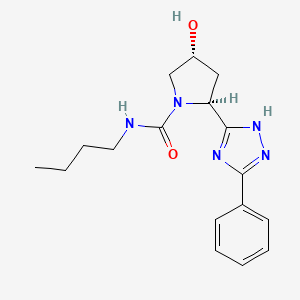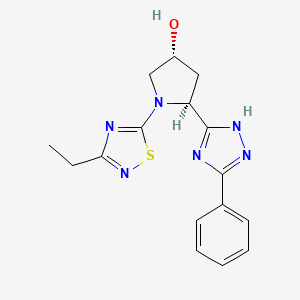![molecular formula C13H14F2O4S B7354566 (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354566.png)
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclopropane-containing sulfonate that has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate involves its ability to bind to specific target proteins and modulate their activity. It has been shown to inhibit certain enzymes by binding to their active sites and interfering with their catalytic activity. Additionally, this compound has been shown to bind to specific receptors and modulate their signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One advantage of using (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors. This can be useful for studying the function and regulation of these proteins. Additionally, this compound has been shown to have good stability and solubility, making it easy to work with in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
未来方向
There are several future directions for research involving (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific enzymes and receptors. Finally, there is potential for the development of new analogs of this compound with improved properties for use in scientific research.
合成方法
The synthesis of (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate involves the reaction of (4-acetylphenyl)cyclopropylmethanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with difluoromethyl lithium to yield the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
科学研究应用
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, making it useful for studying enzyme function and regulation. It has also been used as a tool for studying protein-protein interactions and protein-ligand interactions. Additionally, this compound has been investigated for its potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4S/c1-8(16)9-2-4-11(5-3-9)19-20(17,18)7-10-6-12(10)13(14)15/h2-5,10,12-13H,6-7H2,1H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXTANAQJYJRI-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2CC2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C[C@@H]2C[C@H]2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B7354489.png)
![2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)-N-[(2R)-2-hydroxypropyl]acetamide](/img/structure/B7354500.png)
![tert-butyl (1S,5S)-1-[[2-hydroxyethyl(methyl)amino]methyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7354517.png)

![5-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]isoquinoline](/img/structure/B7354520.png)

![N-cyclopropyl-2-[4-[(1R,2R)-1,2-dimethylcyclopropyl]sulfonylpiperazin-1-yl]-2-oxoacetamide](/img/structure/B7354534.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
![[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl] [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354560.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B7354570.png)
![6-[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354575.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
